molecular formula C17H16FNO4S B5552402 Ethyl 5-acetyl-2-[(4-fluorobenzoyl)amino]-4-methylthiophene-3-carboxylate

Ethyl 5-acetyl-2-[(4-fluorobenzoyl)amino]-4-methylthiophene-3-carboxylate

Cat. No.: B5552402
M. Wt: 349.4 g/mol
InChI Key: ZPXARAMZTWNBOQ-UHFFFAOYSA-N
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Description

Ethyl 5-acetyl-2-[(4-fluorobenzoyl)amino]-4-methylthiophene-3-carboxylate is a synthetic organic compound with a molecular formula of C17H16FNO4S . This compound belongs to the class of thiophene derivatives, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

The synthesis of Ethyl 5-acetyl-2-[(4-fluorobenzoyl)amino]-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 4-fluorobenzoyl chloride with 5-acetyl-4-methylthiophene-3-carboxylic acid, followed by esterification with ethanol under acidic conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.

Chemical Reactions Analysis

Ethyl 5-acetyl-2-[(4-fluorobenzoyl)amino]-4-methylthiophene-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 5-acetyl-2-[(4-fluorobenzoyl)amino]-4-methylthiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-acetyl-2-[(4-fluorobenzoyl)amino]-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways .

Comparison with Similar Compounds

Ethyl 5-acetyl-2-[(4-fluorobenzoyl)amino]-4-methylthiophene-3-carboxylate can be compared with other thiophene derivatives such as:

  • Ethyl 2-(4-fluorobenzoyl)-4-methylthiophene-3-carboxylate
  • Ethyl 5-acetyl-2-(benzoylamino)-4-methylthiophene-3-carboxylate
  • Ethyl 5-acetyl-2-[(4-chlorobenzoyl)amino]-4-methylthiophene-3-carboxylate

These compounds share similar structural features but differ in their substituents, which can significantly influence their chemical reactivity and biological activities. The presence of the fluorobenzoyl group in this compound imparts unique properties, such as enhanced lipophilicity and potential for specific molecular interactions .

Properties

IUPAC Name

ethyl 5-acetyl-2-[(4-fluorobenzoyl)amino]-4-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO4S/c1-4-23-17(22)13-9(2)14(10(3)20)24-16(13)19-15(21)11-5-7-12(18)8-6-11/h5-8H,4H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPXARAMZTWNBOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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